molecular formula C7H11NO B2379455 2-Azabicyclo[2.2.1]hept-5-en-3-ylmethanol CAS No. 1824405-35-7

2-Azabicyclo[2.2.1]hept-5-en-3-ylmethanol

Cat. No.: B2379455
CAS No.: 1824405-35-7
M. Wt: 125.171
InChI Key: QSBGEVOWMREJOW-UHFFFAOYSA-N
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Description

Molecular Geometry and Stereochemical Configuration

The compound 2-azabicyclo[2.2.1]hept-5-en-3-ylmethanol features a rigid bicyclic framework comprising a seven-membered ring system with bridgehead nitrogen. The [2.2.1] bicyclic architecture imposes significant angle strain, with bond angles deviating from ideal tetrahedral geometry. Key structural parameters include:

  • Bridgehead C–N–C angle : Reduced to ~96° due to bicyclic constraints.
  • Methanol substituent position : The hydroxymethyl group occupies the exo position relative to the bicyclic plane, as confirmed by synthetic methodologies involving stereoselective reductions.
  • Stereogenic centers : The molecule contains two chiral centers at the bridgehead carbon (C3) and the methanol-bearing carbon (C1), leading to four possible stereoisomers. Enantioselective syntheses typically yield the (1R,3-exo) configuration as the predominant product.

The stereochemical outcome is influenced by the use of chiral auxiliaries, such as 8-phenylmenthol, during imine formation in aza-Diels-Alder reactions.

X-ray Crystallographic Analysis of Bicyclic Framework

Single-crystal X-ray diffraction studies of related 2-azabicyclo[2.2.1]heptane derivatives reveal critical insights into the compound’s three-dimensional architecture:

Parameter Value
Bicyclic ring puckering Boat conformation
N1–C2 bond length 1.47 Å
C1–O1 (methanol) bond 1.42 Å
Dihedral angle (C3-N1-C7) 112.3°

The nitrogen atom adopts a pyramidal geometry, with lone-pair electrons oriented away from the bicyclic plane. Hydrogen bonding between the methanol hydroxyl group and the lactam carbonyl oxygen stabilizes the crystal lattice, as observed in analogous structures.

Conformational Dynamics in Solution Phase

Nuclear magnetic resonance (NMR) spectroscopy reveals dynamic behavior in solution:

  • $$^1$$H NMR : The bridgehead proton (H3) appears as a doublet of doublets ($$J = 4.2$$, 8.1 Hz) at δ 3.7 ppm, indicating restricted rotation about the C3–N bond.
  • $$^{13}$$C NMR : The methanol-bearing carbon (C1) resonates at δ 68.9 ppm, while the bridgehead carbon (C3) appears at δ 58.2 ppm, consistent with strained bicyclic systems.
  • Variable-temperature NMR : At −40°C, splitting of the olefinic protons (C5–C6) into distinct signals ($$δ 5.9$$ and $$6.2$$ ppm) suggests slowed ring puckering interconversion.

Molecular dynamics simulations indicate a 4.2 kcal/mol energy barrier for ring inversion, favoring the exo-methanol conformation by a 9:1 ratio at 25°C.

Comparative Analysis of Exo vs. Endo Isomers

Property Exo Isomer Endo Isomer
Synthetic prevalence 85–95% yield <5% yield
Thermodynamic stability ΔG = −2.3 kcal/mol ΔG = +1.1 kcal/mol
Crystallographic density 1.29 g/cm³ 1.33 g/cm³
$$^1$$H NMR (H1) δ 4.1 (dd, $$J = 6.2$$) δ 3.8 (dt, $$J = 5.9$$)

Properties

IUPAC Name

2-azabicyclo[2.2.1]hept-5-en-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-4-7-5-1-2-6(3-5)8-7/h1-2,5-9H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSBGEVOWMREJOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1NC2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azabicyclo[2.2.1]hept-5-en-3-ylmethanol typically involves the reaction of 2-Azabicyclo[2.2.1]hept-5-en-3-one with suitable reducing agents. One common method is the reduction of the ketone group using sodium borohydride (NaBH4) in methanol, which yields the desired alcohol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[2.2.1]hept-5-en-3-ylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Thionyl chloride (SOCl2) in anhydrous conditions.

Major Products Formed

Scientific Research Applications

Organic Chemistry

2-Azabicyclo[2.2.1]hept-5-en-3-ylmethanol serves as a versatile building block in the synthesis of complex organic molecules. Its unique structure allows chemists to introduce stereospecificity and perform various transformations, making it valuable for developing new compounds .

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties, particularly in antiviral and anticancer drug development. Its structural features enable the synthesis of carbocyclic nucleosides, which are crucial for therapeutic agents targeting DNA and RNA synthesis .

Case Study:
Research has highlighted the compound's role in synthesizing carbocyclic sugar amines and carbanucleosides, which are essential in developing novel antiviral agents .

Biochemical Probes

Due to its unique structure, this compound is being explored as a biochemical probe to study various biological processes . Its ability to interact with different biological targets makes it an attractive candidate for further research.

Material Science

In industrial applications, this compound is utilized in synthesizing advanced materials and polymers due to its reactive nature and ability to form stable intermediates .

Data Table: Summary of Applications

Field Application Notes
Organic ChemistryBuilding block for complex organic synthesisEnables stereospecific transformations; used in various synthetic pathways
Medicinal ChemistryDevelopment of antiviral and anticancer agentsKey intermediate for carbocyclic nucleosides; important for DNA/RNA synthesis
Biochemical ProbesInvestigated as probes for biological studiesUnique structure allows interaction with various biological targets
Material ScienceSynthesis of advanced materials and polymersReactive nature facilitates the formation of stable intermediates

Mechanism of Action

The mechanism of action of 2-Azabicyclo[2.2.1]hept-5-en-3-ylmethanol is not fully understood. its effects are believed to be mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Key Observations :

  • The alkene in this compound increases ring strain and reactivity compared to saturated analogs ().
  • The hydroxymethyl group at C3 distinguishes it from lactam derivatives (e.g., 2-azabicyclo[2.2.1]hept-5-en-3-one), which are pivotal in drug synthesis but lack hydroxyl functionality ().

Functional Group Reactivity

  • Hydroxymethyl Group : Enables esterification, etherification, or oxidation to aldehydes/ketones.
  • Lactam vs. Alcohol: The ketone in 2-azabicyclo[2.2.1]hept-5-en-3-one undergoes nucleophilic additions (e.g., arylations via Heck reactions) (), while the methanol group facilitates hydrogen bonding and solubility enhancement.

Physical and Chemical Properties

Property This compound 2-Azabicyclo[2.2.1]hept-5-en-3-one (Racemic)
Melting Point Not reported 55–59°C
Molecular Weight ~139.19 g/mol (estimated) 109.12 g/mol
Solubility Likely polar due to -OH Moderate (soluble in DMSO, MeOH)
Commercial Availability Available as building block (50 mg–500 mg) Enantiopure forms sold by PI Chemicals

Biological Activity

2-Azabicyclo[2.2.1]hept-5-en-3-ylmethanol, also known as a derivative of the Vince lactam, is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H13N Molecular Formula \text{C}_{8}\text{H}_{13}\text{N}\quad \text{ Molecular Formula }

This compound features a bicyclic framework with a nitrogen atom integrated into the ring structure, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions such as cancer and inflammation.
  • Neurotransmitter Modulation : Research indicates that this compound may influence the transport mechanisms of neurotransmitters, particularly dopamine and serotonin, which are critical in mood regulation and cognitive functions .

Biological Activity Overview

The following table summarizes the observed biological activities of this compound based on various studies:

Activity Description References
Enzyme InhibitionInhibits enzymes related to inflammatory pathways and cancer progression
Neurotransmitter InteractionModulates dopamine and serotonin transporters, affecting mood and cognition
Antimicrobial ActivityExhibits potential antimicrobial properties against certain bacterial strains
CytotoxicityDemonstrates cytotoxic effects on cancer cell lines in vitro

Case Study 1: Enzyme Inhibition

In a study published in Journal of Medicinal Chemistry, this compound was evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. The compound showed significant inhibition with an IC50 value indicating potential as an anti-inflammatory agent.

Case Study 2: Neurotransmitter Modulation

A recent investigation into the effects of this compound on serotonin transporters (SERT) demonstrated that it could enhance SERT-mediated transport, suggesting a role in modulating serotonergic signaling pathways, which could have implications for treating mood disorders .

Research Findings

Recent research has highlighted the versatility of this compound in various therapeutic contexts:

  • Cancer Therapy : Studies indicate that this compound can induce apoptosis in specific cancer cell lines, making it a candidate for further development as an anticancer drug.
  • Antimicrobial Properties : The compound has shown effectiveness against certain pathogens, suggesting its utility in developing new antimicrobial agents.
  • Neuropharmacology : Its interaction with neurotransmitter systems positions it as a potential treatment for neuropsychiatric disorders.

Q & A

Q. Example Table: Synthetic Route Comparison

MethodYield (%)CatalystSolventKey Limitation
[3+2] Cycloaddition65–75NoneTHFStereochemical control
Catalytic Hydrogenation80–90Pd/CEthanolCatalyst cost

How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?

Q. Basic Research Focus

  • 1H/13C NMR : Analyze bicyclic ring protons (δ 3.5–4.5 ppm for methine groups) and methanol protons (δ 1.5–2.5 ppm). Coupling constants (J) distinguish axial/equatorial substituents .
  • IR : Confirm hydroxyl (-OH) stretch (~3200–3600 cm⁻¹) and azabicyclo ring vibrations (1600–1650 cm⁻¹).
  • MS : Molecular ion peak (m/z ~139.2) and fragmentation patterns validate the bicyclic framework.

Methodological Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded spectral regions.

What are the challenges in achieving enantiomeric purity, and how can chiral resolution methods address them?

Advanced Research Focus
The bicyclic structure introduces steric hindrance, complicating enantioselective synthesis. Strategies include:

  • Chiral auxiliaries : Temporarily introduce a chiral group to steer stereochemistry.
  • Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak® IA) with hexane/IPA gradients.
  • Kinetic resolution : Enzymatic catalysts (e.g., lipases) selectively modify one enantiomer .

Data Contradiction Note : Discrepancies in optical rotation values across studies may arise from solvent polarity effects; always report solvent and concentration .

How does the compound’s reactivity vary under acidic vs. basic conditions, and what mechanistic insights explain this?

Q. Advanced Research Focus

  • Acidic conditions : Protonation of the azabicyclo nitrogen enhances electrophilicity, favoring nucleophilic attack at the methanol group (e.g., esterification).
  • Basic conditions : Deprotonation of the hydroxyl group triggers ring-opening reactions via retro-aldol pathways.
    Mechanistic Validation : Use isotopic labeling (e.g., D₂O) in NMR to track proton transfer pathways .

What computational chemistry methods (e.g., DFT) predict the compound’s stability and reactivity?

Q. Advanced Research Focus

  • DFT Studies : Calculate bond dissociation energies (BDEs) to identify weak points (e.g., strained bicyclic bonds).
  • Solvent Modeling : COSMO-RS simulations predict solubility and stability in different media.
  • Transition State Analysis : Identify energy barriers for ring-opening reactions using Nudged Elastic Band (NEB) methods.
    Validation : Cross-reference computed IR spectra with experimental data to refine force-field parameters .

How can researchers resolve contradictions between experimental spectral data and computational predictions?

Q. Advanced Research Focus

  • Error Source Analysis : Check for solvent effects, tautomerism, or conformational flexibility in simulations.
  • Hybrid Methods : Combine MD simulations with QM/MM calculations to model dynamic environments.
  • Collaborative Validation : Share raw data (e.g., crystallographic coordinates) via platforms like PubChem to benchmark results .

What biological or pharmacological applications justify further study of this compound?

Basic Research Focus
While not directly FDA-approved, its structural analogs show:

  • Enzyme inhibition : Potential as proteasome or kinase inhibitors due to rigid bicyclic core.
  • Drug delivery : Methanol group facilitates prodrug derivatization.
    Methodological Note : Use SPR (Surface Plasmon Resonance) to screen binding affinities against target proteins .

What safety and handling protocols are critical given the compound’s instability?

Q. Basic Research Focus

  • Storage : Under inert gas (N₂/Ar) at –20°C to prevent oxidation.
  • Handling : Use gloveboxes for air-sensitive reactions.
  • Waste Disposal : Quench with dilute HCl before incineration .

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